molecular formula C12H24N2O2 B1415094 (R)-(3-Pyrrolidin-2-yl-propyl)-carbamic acid tert-butyl ester CAS No. 1217838-01-1

(R)-(3-Pyrrolidin-2-yl-propyl)-carbamic acid tert-butyl ester

Cat. No. B1415094
M. Wt: 228.33 g/mol
InChI Key: PBGQRRIIQREOFN-SNVBAGLBSA-N
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Description

“®-(3-Pyrrolidin-2-yl-propyl)-carbamic acid tert-butyl ester” is a chemical compound with the CAS Number: 1217838-01-1 . It has a molecular weight of 228.33 . The IUPAC name for this compound is tert-butyl 3-[(2R)-2-pyrrolidinyl]propylcarbamate . The physical form of this compound is oil .


Molecular Structure Analysis

The InChI code for “®-(3-Pyrrolidin-2-yl-propyl)-carbamic acid tert-butyl ester” is 1S/C12H24N2O2/c1-12(2,3)16-11(15)14-9-5-7-10-6-4-8-13-10/h10,13H,4-9H2,1-3H3,(H,14,15)/t10-/m1/s1 . The InChI key is PBGQRRIIQREOFN-SNVBAGLBSA-N .

Scientific Research Applications

Synthetic and Crystallographic Studies

(R)-(3-Pyrrolidin-2-yl-propyl)-carbamic acid tert-butyl ester and similar compounds have been a subject of interest in synthetic and crystallographic studies. For instance, research conducted by Kant, Singh, and Agarwal (2015) focused on the synthetic preparation and structural characterization of a related compound, demonstrating the compound's non-planar conformation except for the carbazole moiety, and the presence of strong intermolecular hydrogen bonding stabilizing the crystal packing (Kant, R., Singh, V., & Agarwal, A., 2015).

Medicinal Chemistry and Drug Discovery

Compounds similar to (R)-(3-Pyrrolidin-2-yl-propyl)-carbamic acid tert-butyl ester have been synthesized and evaluated in medicinal chemistry and drug discovery. Procopiou et al. (2018) synthesized a series of 3-aryl(pyrrolidin-1-yl)butanoic acids using a diastereoselective route. These compounds were screened for affinity against various integrins, leading to the discovery of analogs with high affinity and selectivity for αvβ6 integrin, indicating potential therapeutic applications in treating idiopathic pulmonary fibrosis (Procopiou, P. et al., 2018).

Catalytic and Synthetic Applications

The structure and reactivity of similar carbamic acid esters have been explored for various catalytic and synthetic applications. For example, Mondal and Bhowmick (2018) developed a pyrrolidine ring containing carbamate ester and demonstrated its efficacy as an organocatalyst in asymmetric Michael addition reactions in aqueous media. This carbamate ester surpassed the performance of 1,2-diaminocyclohexane derived carbamate ester in terms of yields, diastereoselectivities, and enantioselectivities (Mondal, A., & Bhowmick, K. C., 2018).

Chemical Synthesis and Analysis

The compound and its analogs have been used in various chemical synthesis and analytical methods. For example, Goss et al. (2009) utilized similar compounds in the enantioselective preparation of dihydropyrimidones, highlighting the compound's utility in the synthesis of chiral compounds and its involvement in Mannich reactions (Goss, J. M. et al., 2009).

Safety And Hazards

The safety information for “®-(3-Pyrrolidin-2-yl-propyl)-carbamic acid tert-butyl ester” includes the following hazard statements: H302, H315, H319, H335 . The precautionary statement is P261 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

properties

IUPAC Name

tert-butyl N-[3-[(2R)-pyrrolidin-2-yl]propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-9-5-7-10-6-4-8-13-10/h10,13H,4-9H2,1-3H3,(H,14,15)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBGQRRIIQREOFN-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCC[C@H]1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(3-Pyrrolidin-2-yl-propyl)-carbamic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-(3-Pyrrolidin-2-yl-propyl)-carbamic acid tert-butyl ester
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(R)-(3-Pyrrolidin-2-yl-propyl)-carbamic acid tert-butyl ester
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(R)-(3-Pyrrolidin-2-yl-propyl)-carbamic acid tert-butyl ester
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(R)-(3-Pyrrolidin-2-yl-propyl)-carbamic acid tert-butyl ester
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(R)-(3-Pyrrolidin-2-yl-propyl)-carbamic acid tert-butyl ester

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